molecular formula C19H30N2O3 B2810552 ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate CAS No. 863006-13-7

ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2810552
CAS No.: 863006-13-7
M. Wt: 334.46
InChI Key: DXDCJEMGZMGPRP-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. The starting materials may include ethyl acetoacetate, 2-methylcyclohexylamine, and other reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: It may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 1-ethyl-3,5-dimethyl-4-((2-methylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate include other pyrrole derivatives with different substituents. Examples include:

  • Ethyl 1-ethyl-3,5-dimethyl-4-((2-ethylcyclohexyl)carbamoyl)-1H-pyrrole-2-carboxylate
  • Ethyl 1-ethyl-3,5-dimethyl-4-((2-methylphenyl)carbamoyl)-1H-pyrrole-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the 2-methylcyclohexyl group and the pyrrole ring. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

ethyl 1-ethyl-3,5-dimethyl-4-[(2-methylcyclohexyl)carbamoyl]pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-6-21-14(5)16(13(4)17(21)19(23)24-7-2)18(22)20-15-11-9-8-10-12(15)3/h12,15H,6-11H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDCJEMGZMGPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NC2CCCCC2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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